![molecular formula C15H24BrNO B14424083 7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1) CAS No. 81185-37-7](/img/structure/B14424083.png)
7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide (1/1) is a complex organic compound that belongs to the class of amines This compound is characterized by the presence of an ethyl(propyl)amino group attached to a tetrahydronaphthalen-1-ol structure, with a hydrogen bromide component
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide typically involves multiple steps. One common method is the alkylation of a primary amine with a halogenoalkane. For instance, the reaction of ethylamine with bromoethane can produce ethyl(propyl)amine . This intermediate can then be reacted with a suitable naphthalene derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various amine derivatives.
Aplicaciones Científicas De Investigación
7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other amine derivatives and naphthalene-based structures, such as:
- N-ethyl-N-methylcyclopentylamine
- N-isopropylcyclohexylamine
Uniqueness
What sets 7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
81185-37-7 |
|---|---|
Fórmula molecular |
C15H24BrNO |
Peso molecular |
314.26 g/mol |
Nombre IUPAC |
7-[ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C15H23NO.BrH/c1-3-10-16(4-2)13-9-8-12-6-5-7-15(17)14(12)11-13;/h5-7,13,17H,3-4,8-11H2,1-2H3;1H |
Clave InChI |
KMQOCIQQEGZQTL-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CC)C1CCC2=C(C1)C(=CC=C2)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



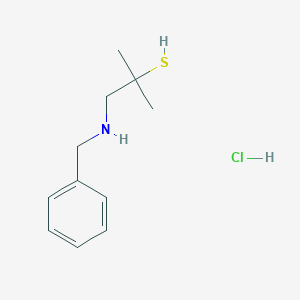
![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
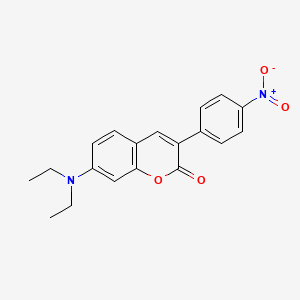
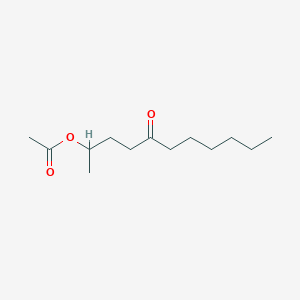

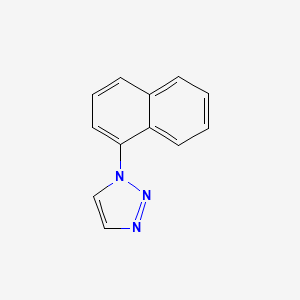
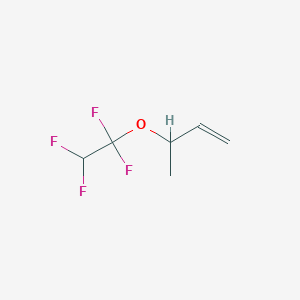
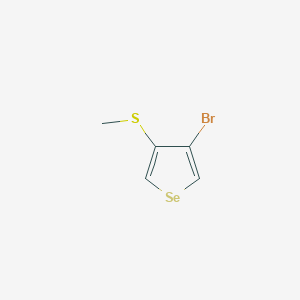
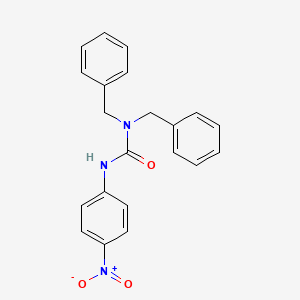
![N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine](/img/structure/B14424097.png)

